molecular formula C7H15ClN2O B1407269 (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride CAS No. 1449131-14-9

(S)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride

Cat. No.: B1407269
CAS No.: 1449131-14-9
M. Wt: 178.66 g/mol
InChI Key: RHWNZZNQNPTFDG-FJXQXJEOSA-N
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Description

(S)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride is a chiral compound that features both azetidine and pyrrolidine rings. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride typically involves the construction of the azetidine and pyrrolidine rings followed by their coupling. Common synthetic routes may include:

    Cyclization reactions: Formation of azetidine and pyrrolidine rings through intramolecular cyclization.

    Chiral resolution: Separation of enantiomers to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production methods would likely involve scalable versions of the laboratory synthesis, optimized for yield and purity. This could include:

    Catalytic processes: Use of chiral catalysts to enhance enantioselectivity.

    Continuous flow chemistry: For efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions at the azetidine or pyrrolidine rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as halides or amines for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving azetidine and pyrrolidine rings.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride: The enantiomer of the compound.

    Other azetidine derivatives: Compounds with similar azetidine rings but different substituents.

    Other pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.

Uniqueness

(S)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride is unique due to its specific stereochemistry and the presence of both azetidine and pyrrolidine rings, which may confer distinct biological activities compared to its analogs.

For precise and detailed information, consulting scientific literature and databases such as PubMed, SciFinder, or Reaxys is recommended.

Properties

IUPAC Name

(3S)-1-(azetidin-3-yl)pyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c10-7-1-2-9(5-7)6-3-8-4-6;/h6-8,10H,1-5H2;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWNZZNQNPTFDG-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)C2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523530-28-0
Record name 3-Pyrrolidinol, 1-(3-azetidinyl)-, hydrochloride (1:2), (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523530-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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